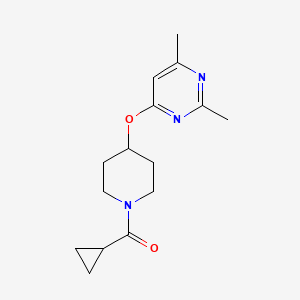

Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

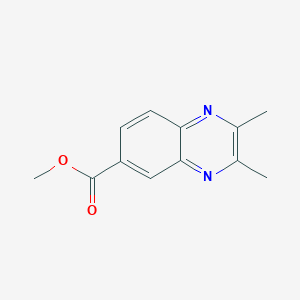

“Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C15H20N2O2 . It has a molecular weight of 260.33 g/mol . The compound is characterized by the presence of a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperidine ring, and a 2,6-dimethylpyrimidine group . The InChI string and Canonical SMILES provide more detailed information about the structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.33 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 3 . The topological polar surface area is 42.4 Ų .Scientific Research Applications

Synthesis and Optimization of Antitubercular Activities

Cyclopropyl compounds have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. A series of cyclopropyl methanones showed significant minimum inhibitory concentrations (MIC) against M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. One compound, in particular, demonstrated 98% killing of intracellular bacilli and was orally active in vivo in mice, indicating its potential as an antitubercular agent (Bisht et al., 2010).

Antimicrobial Activity

Cyclopropyl(piperidin-4-yl)methanone oxime derivatives were synthesized and characterized for their in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis of Novel 3-Oxopiperidin-2-ones

Methyl 2-alkoxy-5-amino-2-pentenoates were evaluated as substrates for cyclization towards pyrrolidines and piperidines. This research outlines a convenient method for transforming these substrates into 5,5-dimethyl-3-oxopiperidin-2-ones, contributing to the synthesis of novel piperidine derivatives (Dejaegher, D’hooghe, & Kimpe, 2008).

One-Pot Multistep Synthesis of Dimethyl Sulfomycinamate

The synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, was achieved through a one-pot multistep process. This research demonstrates a regiocontrolled synthesis approach, contributing to the development of antibiotics (Bagley et al., 2005).

Macrocyclic and Macroacyclic Schiff Bases

Research on acyclic, potentially hexadentate or decadentate compartmental Schiff bases, synthesized from 2,3-dihydroxybenzaldehyde, highlights their interaction with metal ions. This study explores the synthesis, characterization, and metal ion interaction of these compounds, providing insights into their potential applications in coordination chemistry (Aguiari et al., 1992).

properties

IUPAC Name |

cyclopropyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-10-9-14(17-11(2)16-10)20-13-5-7-18(8-6-13)15(19)12-3-4-12/h9,12-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILUAEHZDKKTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)

![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)

![4-[2-[(2,5-Dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2865472.png)